4-Phenylamino-benzonitrile
Overview
Description
4-Phenylamino-benzonitrile is a chemical compound with the molecular formula C13H10N2 and a molecular weight of 194.23 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of this compound .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored at 4°C and protected from light .Scientific Research Applications
Dual Fluorescence Study
4-Phenylamino-benzonitrile and similar compounds have been studied for their dual fluorescence properties. For instance, 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a related compound, is a prototype for dual fluorescence, exhibiting an intramolecular charge-transfer (ICT) state and a locally excited state. Such molecules are critical in understanding the nature of low-lying singlet states and photochemical behaviors (Köhn & Hättig, 2004).
Electrolyte Additive in Batteries
This compound derivatives, like 4-(Trifluoromethyl)-benzonitrile, have been used as novel electrolyte additives in high voltage lithium-ion batteries. These additives improve cyclic stability and capacity retention, contributing to the development of more efficient energy storage systems (Huang et al., 2014).
Photoinduced Intramolecular Charge Transfer
Another important area of application is in studying photoinduced intramolecular charge transfer (TICT) in molecules like N-aryl-substituted trans-4-aminostilbenes. The behavior of these molecules under various conditions provides insights into the molecular mechanisms of photochemical reactions and the formation of TICT states (Yang et al., 2004).
Intramolecular Charge Transfer with 4-(N-phenylamino)benzoic Acid
The compound 4-(N-phenylamino)benzoic acid, closely related to this compound, demonstrates interesting fluorescence spectra in aprotic polar solvents. Research on such compounds helps understand the specialty of anilino moiety as an electron donor compared to aliphatic amino groups, which is significant in developing fluorescence-based applications (Ma, Chen, & Jiang, 2003).
Time-Resolved X-Ray Diffraction Studies
Time-resolved X-ray diffraction studies of compounds like 4-(diisopropylamino)benzonitrile have shed light on the molecular structure of photoexcited states. These studies are crucial for understanding the molecular dynamics of photoexcited states in crystalline materials (Techert & Zachariasse, 2004).
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is advised .
Mechanism of Action
Target of Action
The primary targets of 4-Phenylamino-benzonitrile are currently unknown. This compound is a synthetic organic compound, often used as an intermediate in organic synthesis . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is unknown. It is soluble in ethanol, dimethylformamide (dmf), and dichloromethane, but almost insoluble in water , which could influence its absorption and distribution in biological systems.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it may be more effective in non-polar environments. Furthermore, it should be stored in a dry, cool place, away from flammable materials and oxidizing agents for stability .
Properties
IUPAC Name |
4-anilinobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJDZWDNBFIGKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433388 | |
Record name | 4-PHENYLAMINO-BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36602-01-4 | |
Record name | 4-PHENYLAMINO-BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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